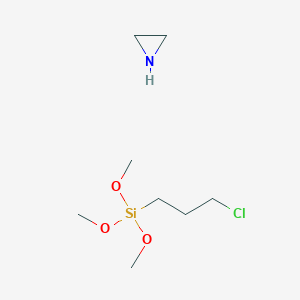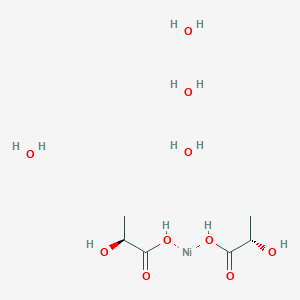
Nickel(II) lactate tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) lactate tetrahydrate is a coordination compound with the chemical formula Ni(C₃H₅O₃)₂·4H₂O. It is a pale green powder that is soluble in water. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II) lactate tetrahydrate can be synthesized by reacting nickel(II) carbonate or nickel(II) hydroxide with lactic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{NiCO}_3 + 2 \text{C}_3\text{H}_6\text{O}_3 + 4 \text{H}_2\text{O} \rightarrow \text{Ni(C}_3\text{H}_5\text{O}_3\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of lactic acid to a nickel(II) salt solution, followed by crystallization and purification processes to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nickel(II) ion is oxidized to nickel(III) or nickel(IV) states.
Reduction: The compound can also be reduced to form nickel(0) or nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the lactate ligands are replaced by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Ammonia, ethylenediamine.
Major Products Formed:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel metal or nickel(I) complexes.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(II) lactate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and nanomaterials.
Biology: Investigated for its potential role in enzyme catalysis and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electroplating processes and as a stabilizer in polymer production.
Mecanismo De Acción
Nickel(II) lactate tetrahydrate can be compared with other nickel(II) compounds such as nickel(II) acetate tetrahydrate, nickel(II) chloride hexahydrate, and nickel(II) sulfate hexahydrate. While these compounds share some similarities in their coordination chemistry, this compound is unique due to the presence of lactate ligands, which can influence its solubility, reactivity, and applications.
Comparación Con Compuestos Similares
- Nickel(II) acetate tetrahydrate
- Nickel(II) chloride hexahydrate
- Nickel(II) sulfate hexahydrate
Propiedades
IUPAC Name |
(2S)-2-hydroxypropanoic acid;nickel;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ni.4H2O/c2*1-2(4)3(5)6;;;;;/h2*2,4H,1H3,(H,5,6);;4*1H2/t2*2-;;;;;/m00...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVMZXCWSSGPBI-CBAPHJFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20NiO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)
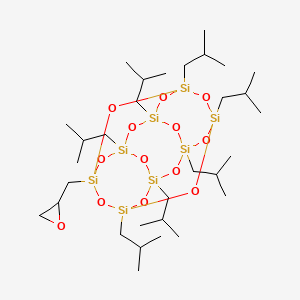
![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)
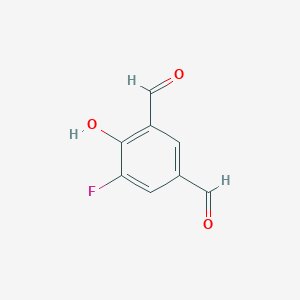
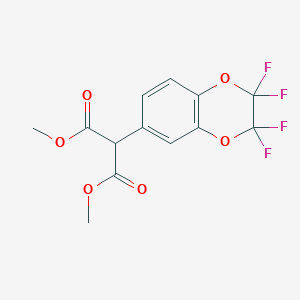
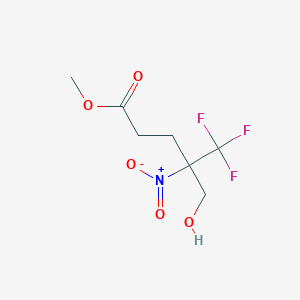
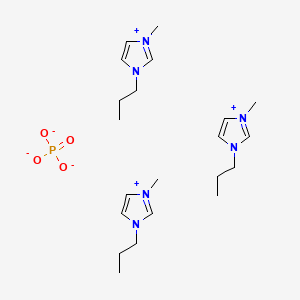
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
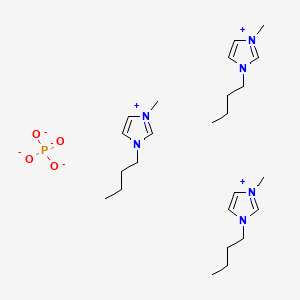
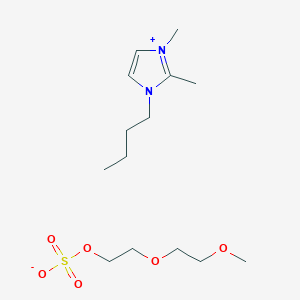
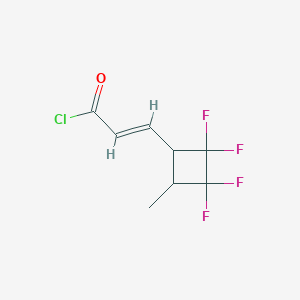
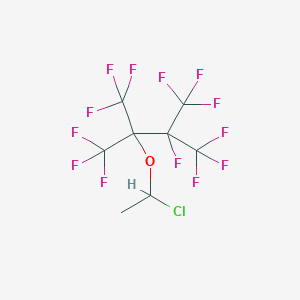
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)
